molecular formula C14H9F3N4OS B2840247 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 672951-25-6

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

Cat. No.: B2840247
CAS No.: 672951-25-6
M. Wt: 338.31
InChI Key: MMKGYLNHNDMJPD-UHFFFAOYSA-N
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Description

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is a heterocyclic compound that features a unique combination of pyridine, thieno, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate pyridine and thieno derivatives under specific conditions to form the thieno[3,2-b]pyridine coreThe final step involves the formation of the carbohydrazide moiety through hydrazinolysis or similar reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide stands out due to its combination of pyridine, thieno, and carbohydrazide moieties, which confer unique electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Biological Activity

The compound 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological effects, including cytotoxicity, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C16H12F3N5OS2
  • Molecular Weight : 411.42 g/mol
  • CAS Number : 478080-12-5

Anticancer Properties

Recent studies have demonstrated that derivatives of thieno[3,2-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed cytotoxicity in breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values indicating effective concentrations for inducing cell death through apoptosis.

  • Cytotoxicity Assays :
    • The MTT assay was employed to evaluate the viability of cancer cells post-treatment.
    • In one study, treatment with a thieno[3,2-b]pyridine derivative resulted in a decrease in cell viability by over 50% at concentrations as low as 0.05 µM after 24 hours .
  • Mechanisms of Action :
    • The primary mechanism identified involves the induction of apoptosis in cancer stem cells (CSCs), which are often resistant to conventional therapies.
    • Flow cytometry analyses revealed a significant reduction in the percentage of CSCs following treatment with the compound, suggesting its potential to target resistant cancer populations .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the thieno[3,2-b]pyridine scaffold appears to influence biological activity significantly:

Functional GroupEffect on Activity
TrifluoromethylEnhances lipophilicity and cellular uptake
PyridinylContributes to receptor binding affinity
HydrazideImpacts pro-apoptotic signaling pathways

Case Studies

  • Breast Cancer Models :
    • A study conducted on MDA-MB-231 cells indicated that treatment with thieno[3,2-b]pyridine derivatives resulted in metabolic changes consistent with apoptosis, including alterations in glycolysis and pyruvate metabolism .
    • The compound exhibited a dose-dependent increase in cytotoxicity, with maximal effects observed at higher concentrations (25 µM) over prolonged exposure (72 hours).
  • Other Cancer Types :
    • Additional research has explored the efficacy of these compounds against lung (A549) and colon cancer cell lines, demonstrating similar patterns of cytotoxicity and apoptosis induction .

Properties

IUPAC Name

3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4OS/c15-14(16,17)7-5-9-11(20-6-7)10(8-3-1-2-4-19-8)12(23-9)13(22)21-18/h1-6H,18H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKGYLNHNDMJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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